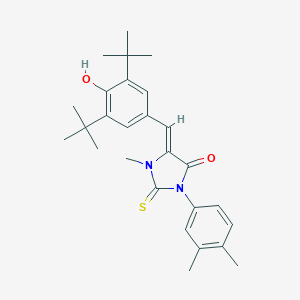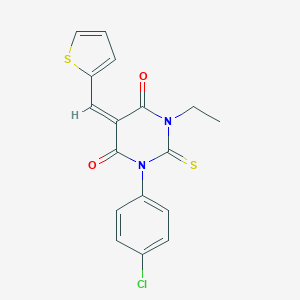![molecular formula C26H28N4O4 B297349 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and is a member of the pyrazole family of compounds. BPPB has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
The mechanism of action of BPPB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. BPPB has also been shown to have anti-tumor effects, making it a potential treatment for cancer. Additionally, BPPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One advantage of using BPPB in lab experiments is its unique properties, which make it a promising tool for researchers in various fields. However, one limitation of using BPPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of BPPB can be challenging and may require specialized equipment and expertise.
Future Directions
There are many potential future directions for research involving BPPB. One area of interest is the development of new drugs and therapies based on the properties of BPPB. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its potential applications in various fields. Other potential future directions include the development of new synthesis methods for BPPB and the study of its potential toxicity in greater detail.
In conclusion, 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a promising compound for scientific research due to its unique properties and potential applications. While there are limitations to its use, further research is needed to fully understand the potential of BPPB and its role in the development of new drugs and therapies.
Synthesis Methods
The synthesis of BPPB involves the reaction of 4-tert-butylbenzoic acid with 3-(chloromethyl)phenyl bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl ether. The reaction is typically carried out using a catalyst such as triethylamine in a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography to obtain pure BPPB.
Scientific Research Applications
BPPB has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPPB has also been studied for its potential use in the development of new drugs and therapies.
properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H28N4O4/c1-14-20(23(31)29-27-14)22(21-15(2)28-30-24(21)32)17-7-6-8-19(13-17)34-25(33)16-9-11-18(12-10-16)26(3,4)5/h6-13,22H,1-5H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
WJSPDWPMBRHDAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)